![molecular formula C20H24N2O6 B053548 m-Nisoldipine CAS No. 113578-26-0](/img/structure/B53548.png)
m-Nisoldipine
Vue d'ensemble
Description
M-Nisoldipine is an extended-release tablet dosage form of the dihydropyridine calcium channel blocker nisoldipine . It is a yellow crystalline powder, practically insoluble in water but soluble in acetone, ethanol, and methanol . It is used to treat high blood pressure (hypertension) in adults .
Synthesis Analysis
M-Nisoldipine was first synthesized in the School of Pharmaceutical Sciences, Hebei Medical University . It exhibits two polymorphs A and B with different colors and morphologies . The synthesis involves a condensation type reaction, Hantzsch pyridine synthesis .Molecular Structure Analysis
The single-crystal X-ray structure analysis reveals that polymorph A crystallizes in a monoclinic P 2 1 / c space group, while B crystallizes in a triclinic space group of P . The m-Nisoldipine molecules are connected through N–H⋯O hydrogen bonds between the carbonyl group and the amine group to form either a wavy chain for A or a linear chain for B .Physical And Chemical Properties Analysis
M-Nisoldipine is a yellow crystalline powder . It is practically insoluble in water but soluble in acetone, ethanol, and methanol . It has a molecular weight of 388.4 . It exhibits two polymorphs A and B with different colors and morphologies . The two polymorphs show distinct physicochemical properties as characterized by IR, Raman, DSC, and terahertz pulse spectroscopy .Applications De Recherche Scientifique
Cardiovascular Effects :
- m-Nisoldipine showed prophylactic effects against reperfusion-induced arrhythmias in rats, likely by regulating metabolism of nonesterified fatty acids, reducing cell calcium levels, and inhibiting free radical formation in the myocardium (Li, Fu, & Li, 1988).
- It effectively treated angina pectoris and mild to moderate hypertension in clinical trials, primarily through potent vasodilation and improvement in myocardial oxygen supply (Friedel & Sorkin, 1987).
- m-Nisoldipine inhibited the development of delayed afterdepolarization and triggered activity in canine Purkinje fibers, potentially through blocking voltage-dependent calcium channels and reducing intracellular calcium overload (An, Fan, & He, 1992).
Reproductive System Applications :
- It inhibited spontaneous contraction of isolated non-pregnant human myometrium and suppressed spontaneous and oxytocin-induced contraction of isolated pregnant rat uterus, indicating potential clinical use for treating dysmenorrhea and premature labor (Li, Fu, & Li, 1992).
Pharmacokinetics and Drug Interactions :
- A study developed an enantioselective assay for nisoldipine in human plasma, with applications to pharmacokinetics, highlighting its use in treating hypertension and coronary heart disease (Marques et al., 2001).
- m-Nisoldipine influenced the activity and mRNA expression of various cytochrome P450 enzymes in rats, which could have implications for drug-drug interactions (Sun et al., 2018).
Metabolism and Bioavailability Studies :
- Research on the in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes helped understand its metabolic fate and pathways (Yuan et al., 2014).
- Studies on improving oral bioavailability of nisoldipine using nanocrystals and amorphous solid dispersions have been conducted to enhance its therapeutic effectiveness (Fu et al., 2017); (Fu et al., 2016).
Mécanisme D'action
Nisoldipine is a calcium channel blocker that selectively inhibits L-type calcium channels . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Safety and Hazards
Nisoldipine is harmful if swallowed or in contact with skin . It may cause serious side effects such as a light-headed feeling, chest pain or pressure, swelling in hands or feet, flushing, fast heartbeats, or sudden numbness or weakness . It is contraindicated in people with cardiogenic shock, unstable angina, myocardial infarction, and during pregnancy and lactation .
Propriétés
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJBSHLMOBYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl 5-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.